2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid

Description

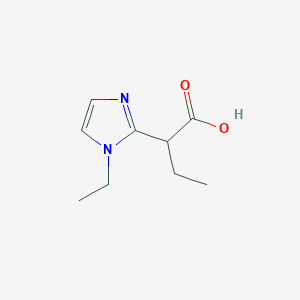

2-(1-Ethyl-1H-imidazol-2-yl)butanoic acid is a heterocyclic carboxylic acid featuring an imidazole core substituted with an ethyl group at the 1-position and a butanoic acid side chain at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-ethylimidazol-2-yl)butanoic acid |

InChI |

InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-10-5-6-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

BGKGPZHJZWNCHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=CN1CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound may also interact with nucleic acids and proteins, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(1-Ethyl-1H-imidazol-2-yl)butanoic acid but differ in substituents, functional groups, or core heterocycles:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | Not Provided | C₉H₁₄N₂O₂ | 182.22* | 1-Ethyl-imidazole, 2-butanoic acid |

| 2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid | 1341832-21-0 | C₁₀H₁₆N₂O₂ | 196.25 | Additional 3-methyl on butanoic acid chain |

| Ethyl 2-(1H-imidazol-1-yl)butanoate | 1011398-11-0 | C₉H₁₄N₂O₂ | 182.22 | Ester group (vs. carboxylic acid), 1H-imidazole substitution |

| Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Not Provided | C₂₄H₃₀N₄O₃ | 422.52 | Benzoimidazole core, ester, benzyl/hydroxyethyl amino groups |

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-position imidazole substitution contrasts with ethyl 2-(1H-imidazol-1-yl)butanoate, where the imidazole is substituted at the 1-position. The 3-methylbutanoic acid analog (CAS 1341832-21-0) introduces steric hindrance, which may reduce solubility but enhance lipophilicity compared to the unmodified butanoic acid chain .

Functional Group Impact: Carboxylic acid groups (target compound) confer higher acidity (pKa ~4-5) and water solubility versus ester derivatives (e.g., ethyl 2-(1H-imidazol-1-yl)butanoate), which are more lipophilic and hydrolytically unstable . The benzoimidazole derivative () exhibits expanded aromaticity, likely enhancing π-π stacking interactions in biological targets but reducing solubility due to increased molecular weight .

Synthetic Accessibility: The synthesis of ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involves multi-step reactions, including Schiff base formation and reductive amination, suggesting greater synthetic complexity compared to simpler imidazole-carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.